molecular formula C4H8BrN B1501090 (S)-3-Bromopyrrolidine CAS No. 99520-93-1

(S)-3-Bromopyrrolidine

Cat. No.: B1501090
CAS No.: 99520-93-1
M. Wt: 150.02 g/mol
InChI Key: UKYCQJXBNJJMDX-BYPYZUCNSA-N
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Description

(S)-3-Bromopyrrolidine: is a chiral organic compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the third position of the pyrrolidine ring, and its chirality at the stereocenter provides it with unique chemical properties and applications.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common method involves the reductive amination of this compound with an appropriate amine and reducing agent, such as sodium cyanoborohydride.

  • Halogenation: Another approach is the halogenation of (S)-3-aminopyrrolidine using bromine in the presence of a suitable solvent, such as acetic acid.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.

Chemical Reactions Analysis

(S)-3-Bromopyrrolidine: undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide.

  • Reduction: Reduction reactions can be performed to obtain (S)-3-aminopyrrolidine by using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or alkyl groups, using appropriate nucleophiles and reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, sodium hydroxide

  • Reduction: Lithium aluminum hydride, ether solvent

  • Substitution: Sodium hydroxide, water or alcohol solvent

Major Products Formed:

  • N-oxide derivatives from oxidation

  • (S)-3-aminopyrrolidine from reduction

  • Various substituted pyrrolidines from nucleophilic substitution

Scientific Research Applications

(S)-3-Bromopyrrolidine: has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.

  • Medicine: It is employed in the design and synthesis of drug candidates, especially those targeting central nervous system disorders.

  • Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (S)-3-Bromopyrrolidine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • (R)-3-Bromopyrrolidine

  • (S)-3-Chloropyrrolidine

  • (R)-3-Chloropyrrolidine

  • (S)-3-Iodopyrrolidine

  • (R)-3-Iodopyrrolidine

Properties

IUPAC Name

(3S)-3-bromopyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYCQJXBNJJMDX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666994
Record name (3S)-3-Bromopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99520-93-1
Record name (3S)-3-Bromopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Bromopyrrolidine
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(S)-3-Bromopyrrolidine
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(S)-3-Bromopyrrolidine
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(S)-3-Bromopyrrolidine
Reactant of Route 5
(S)-3-Bromopyrrolidine
Reactant of Route 6
(S)-3-Bromopyrrolidine

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